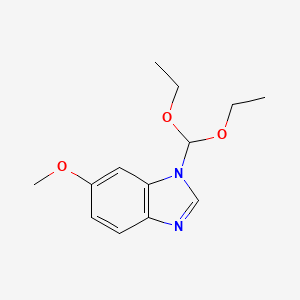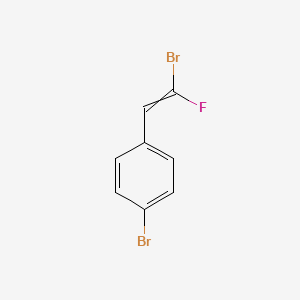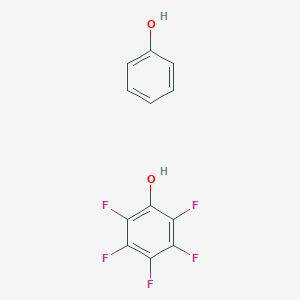![molecular formula C10H17NO2S2 B14231581 1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid CAS No. 548761-57-5](/img/structure/B14231581.png)
1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclohexane ring, a carboxylic acid group, and a dimethylcarbamothioyl group
Vorbereitungsmethoden
The synthesis of 1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of cyclohexane-1-carboxylic acid with dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Analyse Chemischer Reaktionen
1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamothioyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields
Wissenschaftliche Forschungsanwendungen
1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Wirkmechanismus
The mechanism of action of 1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The dimethylcarbamothioyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclohexane-1-carboxylic acid: Lacks the dimethylcarbamothioyl group, resulting in different chemical and biological properties.
Dimethylcarbamothioyl derivatives: Compounds with similar functional groups but different core structures, leading to variations in reactivity and applications.
Substituted cyclohexanes: Compounds with different substituents on the cyclohexane ring, affecting their stability and reactivity
This compound’s uniqueness lies in its combination of a cyclohexane ring with a dimethylcarbamothioyl group, which imparts distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
548761-57-5 |
|---|---|
Molekularformel |
C10H17NO2S2 |
Molekulargewicht |
247.4 g/mol |
IUPAC-Name |
1-(dimethylcarbamothioylsulfanyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO2S2/c1-11(2)9(14)15-10(8(12)13)6-4-3-5-7-10/h3-7H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
YBBROKCRGNSPRB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)SC1(CCCCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



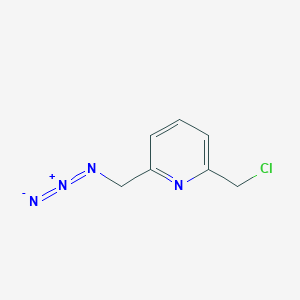
![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)
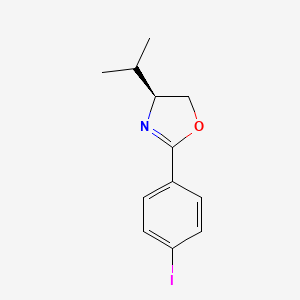
![4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B14231533.png)
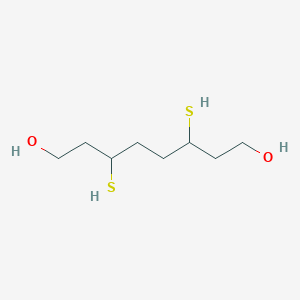
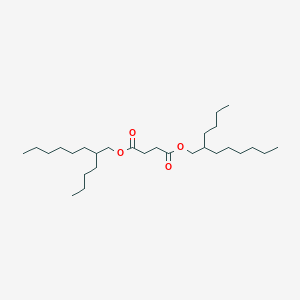
![1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14231549.png)
![Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate](/img/structure/B14231552.png)
